molecular formula C6H6BFO3 B581007 2-Fluoro-6-hydroxyphenylboronic acid CAS No. 1256345-60-4

2-Fluoro-6-hydroxyphenylboronic acid

Cat. No.: B581007
CAS No.: 1256345-60-4
M. Wt: 155.919
InChI Key: FPXQHZPCFRQWCP-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BFO3 It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxyl group

Scientific Research Applications

2-Fluoro-6-hydroxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Safety and Hazards

When handling 2-Fluoro-6-hydroxyphenylboronic acid, it is recommended to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

2-Fluoro-6-hydroxyphenylboronic acid is a synthetic reagent It is commonly used in organic synthesis reactions, indicating that its targets could be a wide range of organic compounds .

Mode of Action

It is known to be used in copper-catalyzed coupling reactions and borane reduction reactions . In these reactions, the compound likely interacts with its targets through the boronic acid functional group, which is known for its ability to form stable covalent bonds with various organic compounds.

Pharmacokinetics

It is known that the compound forms a trimer in solution, which could potentially affect its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of organic synthesis, the compound’s action results in the formation of new organic compounds through copper-catalyzed coupling reactions and borane reduction reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under inert gas (nitrogen or argon) at 2-8°C . Additionally, the compound’s solubility in DMSO and methanol suggests that the presence of these solvents in the environment could potentially influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-hydroxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the transmetalation of the boronic acid with an organohalide. The compound interacts with various enzymes and proteins, including palladium complexes, which facilitate the coupling reaction. The nature of these interactions involves the coordination of the boronic acid group with the palladium catalyst, leading to the formation of a new carbon-carbon bond .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to modulate enzyme activity and protein function. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, the compound’s interaction with cell signaling proteins can alter gene expression patterns, impacting cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its boronic acid group, forming reversible covalent bonds. This binding can inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction. For instance, the compound can inhibit proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions, such as storage under nitrogen or argon at low temperatures (2-8°C). It can degrade over time when exposed to air and moisture, leading to the formation of by-products that may affect its activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while higher dosages can lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways can affect the compound’s activity and duration of action, as well as its potential toxicity. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution can be influenced by its chemical properties, such as solubility and stability. Additionally, the compound can accumulate in specific tissues or cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it can be targeted to the cytoplasm or mitochondria, where it can influence metabolic processes and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-hydroxyphenylboronic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions typically include mild temperatures and the use of solvents such as ethanol or water .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-hydroxyphenylboronic acid is unique due to the combined presence of the fluorine atom and hydroxyl group, which enhance its reactivity and specificity in various chemical reactions and applications .

Properties

IUPAC Name

(2-fluoro-6-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXQHZPCFRQWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681533
Record name (2-Fluoro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-60-4
Record name (2-Fluoro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-hydroxyphenylboronic acid
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